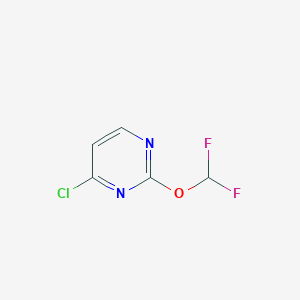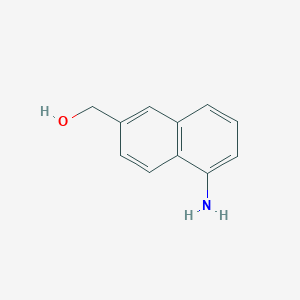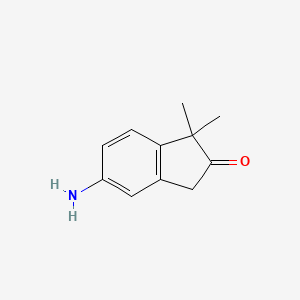
(Z)-N-hydroxy-4-methoxybenzimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-hydroxy-4-methoxybenzimidoyl cyanide is an organic compound characterized by the presence of a benzimidazole ring substituted with a hydroxy group, a methoxy group, and a cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products:
Oxidation Products: Oxides and quinones.
Reduction Products: Amines and reduced benzimidazole derivatives.
Substitution Products: Various substituted benzimidazole derivatives.
Chemistry:
Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, while the cyanide group can participate in nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-hydroxybenzimidazole: Lacks the methoxy and cyanide groups, leading to different reactivity and applications.
4-methoxybenzimidazole:
Benzimidazole: The parent compound, which lacks all the substituents present in (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential applications not found in the similar compounds listed above. The presence of the hydroxy, methoxy, and cyanide groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(2E)-2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,1H3/b11-9- |
Clé InChI |
OBBCKURUVDIXIC-LUAWRHEFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=N\O)/C#N |
SMILES canonique |
COC1=CC=C(C=C1)C(=NO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)
![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)







![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)

